molecular formula C18H16BrClFNOS B2894059 (5-Bromo-2-chlorophenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone CAS No. 2034303-49-4

(5-Bromo-2-chlorophenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2894059
CAS No.: 2034303-49-4
M. Wt: 428.74
InChI Key: QOTVDGSCLHRWBD-UHFFFAOYSA-N
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Description

“(5-Bromo-2-chlorophenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone” is a chemical compound that serves as a useful intermediate for organic synthesis . It has a molecular formula of C13H7BrClFO .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 313.549 Da . It’s predicted to have a boiling point of 390.6±37.0 °C and a density of 1.568±0.06 g/cm3 . It should be stored at 2-8°C .

Scientific Research Applications

Facile Synthesis and Enantiomeric Purity

A study detailed the synthesis of enantiomerically pure compounds starting from related phenylmethanone derivatives. This synthesis process is characterized by its cost-effectiveness, scalability, and ability to produce high-purity enantiomers, which could be relevant for developing chiral drugs or materials (Zhang et al., 2014).

Fluorophore Synthesis and Spectroscopic Properties

Research on the synthesis of fluorinated benzophenones and related compounds by iterative nucleophilic aromatic substitution revealed that fluorination enhances photostability and spectroscopic properties. This methodology provides access to fluorinated analogues of key fluorophores, suggesting potential applications in developing novel fluorescent markers or probes (Woydziak et al., 2012).

Antioxidant Properties of Bromophenols

Studies have demonstrated the synthesis and effective antioxidant power of bromophenol derivatives from diphenylmethane. These compounds exhibit radical scavenging activities, suggesting their potential use as antioxidants in pharmaceutical or cosmetic formulations (Balaydın et al., 2010).

Carbonic Anhydrase Inhibitory Properties

Research on bromophenol derivatives also highlighted their capacity to inhibit human cytosolic carbonic anhydrase II, an enzyme target for treating conditions like glaucoma and epilepsy. This suggests potential applications in developing new therapeutic agents (Balaydın et al., 2012).

Antibacterial and Antifungal Activities

A synthesis study of xanthones, xanthenediones, and spirobenzofurans, which are structurally related to the compound , showed significant antimicrobial activities against various pathogens. This implies potential applications in developing new antimicrobial agents (Omolo et al., 2011).

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClFNOS/c19-12-5-6-15(20)14(11-12)18(23)22-8-7-17(24-10-9-22)13-3-1-2-4-16(13)21/h1-6,11,17H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTVDGSCLHRWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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